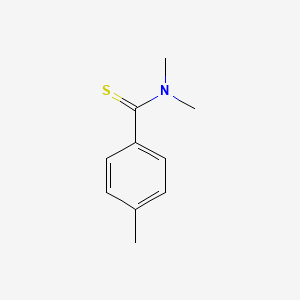

Benzenecarbothioamide, N,N,4-trimethyl-

Description

Benzenecarbothioamide, N,N,4-trimethyl- (CAS: Not explicitly provided in evidence; structural analogs discussed in ) is a thiourea derivative characterized by a benzene ring substituted with a thioamide (-C(=S)NH-) group and three methyl groups at the N,N, and 4-positions. This compound is notable for its role in coordination chemistry, where the sulfur and nitrogen atoms act as ligands for metal complexes. For example, in , a related benzenecarbothioamide derivative forms an octahedral complex with tungsten pentacarbonyl, stabilized by hydrogen bonding (N–H⋯O, C–H⋯O) and van der Waals interactions . The trimethyl substitution likely enhances steric effects and electronic properties, influencing its reactivity and binding affinity in metalloorganic applications.

Properties

CAS No. |

15563-47-0 |

|---|---|

Molecular Formula |

C10H13NS |

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N,N,4-trimethylbenzenecarbothioamide |

InChI |

InChI=1S/C10H13NS/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 |

InChI Key |

WZADGDPHGLPABW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N,N,4-trimethyl- typically involves the reaction of N-aryl or N-alkylamide with aldehyde and elemental sulfur in water. This reaction is mediated by mixed bases and does not require the addition of external oxidants . The reaction conditions are mild, and the process avoids the use of large excesses of amides.

Industrial Production Methods

While specific industrial production methods for Benzenecarbothioamide, N,N,4-trimethyl- are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of water as a solvent and the avoidance of external oxidants make the process environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N,N,4-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, N,N,4-trimethyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of benzenecarbothioamide, highlighting substituent effects:

Key Observations :

- Electronic Effects : Methoxy () and chloro () groups alter electron density, affecting coordination strength with metals.

- Steric Effects : Bulky substituents like phenylethyl () or bromophenyl () may hinder ligand-metal binding compared to smaller methyl groups.

- Biological Activity : Thiourea derivatives with methoxy groups () are often explored for bioactivity due to similarities with thionucleosides .

Physicochemical Properties

- Solubility: Methoxy-substituted derivatives () exhibit higher polarity and solubility in organic solvents compared to nonpolar methyl or bromine-substituted analogs.

- Thermal Stability : Dimethyl and trimethyl substitutions () likely improve thermal stability due to reduced hydrogen-bonding capacity compared to primary thioamides.

Spectroscopic Data

- IR Spectroscopy : Thioamide (-C(=S)NH-) groups show characteristic stretching bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N–H), as observed in sulfonamide analogs () .

- Mass Spectrometry : Molecular ion peaks for N,N,4-trimethylbenzenecarbothioamide analogs would align with molecular weights ~199–348 Da, consistent with , and 13 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.